molecular formula C16H9Cl2NO B1433496 4-(2,3-Dichlorobenzoyl)quinoline CAS No. 1706429-88-0

4-(2,3-Dichlorobenzoyl)quinoline

Cat. No. B1433496
CAS RN: 1706429-88-0
M. Wt: 302.2 g/mol
InChI Key: XZBLEOUXLJRPHZ-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO . It is used in scientific research and has potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science.


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in organic and medicinal chemistry . One approach involves the use of α,β-unsaturated aldehydes . Another method highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight is 302.2 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 478.1±35.0 °C and a density of 1.381±0.06 g/cm3 . The compound also has a pKa value of 1.87±0.13 .

Scientific Research Applications

Regioselective Chemical Transformations

Studies highlight the regioselective nucleophilic substitution reactions of dichlorobenzoylquinoline derivatives, demonstrating their versatility in chemical synthesis. For instance, Ismail and Abass (2001) explored the chemistry of substituted quinolinones, including regioselective nucleophilic substitution reactions, leading to various derivatives with potential biological activities (Ismail & Abass, 2001).

Crystal Structure and Supramolecular Chemistry

The crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines were determined, shedding light on the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structural insights are crucial for understanding the molecular arrangements that contribute to the material's properties and potential applications in molecular engineering and design (de Souza et al., 2015).

Photovoltaic and Electronic Applications

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic-inorganic photodiode fabrication have been explored. The study by Zeyada, El-Nahass, and El-Shabaan (2016) demonstrated the potential of quinoline derivatives in the development of heterojunction diodes, highlighting their rectification behavior and photovoltaic properties under dark and illumination conditions. This suggests the applicability of such compounds in the fabrication of photodiodes and possibly other optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Green Chemistry and Synthesis Methodologies

The synthesis of disubstituted quinoline derivatives via A3-coupling has been reviewed, with an emphasis on green chemistry approaches. Naidoo and Jeena (2017) discussed the EcoScale evaluation of these methodologies, highlighting the environmental and economic benefits of adopting greener synthetic routes for the production of quinoline derivatives. This aligns with the broader goal of sustainable chemistry and the development of environmentally friendly chemical processes (Naidoo & Jeena, 2017).

Mechanism of Action

The mechanism of action of quinolones, a class of compounds that includes 4-(2,3-Dichlorobenzoyl)quinoline, involves the inhibition of bacterial type II topoisomerases, gyrase, and topoisomerase IV . These enzymes are essential for bacterial viability, and quinolones convert them into toxic enzymes that fragment the bacterial chromosome .

Safety and Hazards

While specific safety and hazard information for 4-(2,3-Dichlorobenzoyl)quinoline was not found, it’s important to handle all chemical compounds with care. For example, a related compound, 2,4-Dichlorobenzoyl chloride, is known to cause severe skin burns and eye damage .

Future Directions

The development of synthetic methods for making quinoline derivatives, including 4-(2,3-Dichlorobenzoyl)quinoline, continues to attract the interest of organic and medicinal chemists . Future research may focus on improving existing synthetic methods and developing new ones, as well as exploring the potential biological and pharmaceutical applications of these compounds .

properties

IUPAC Name

(2,3-dichlorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-9-19-14-7-2-1-4-10(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBLEOUXLJRPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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